molecular formula C90H161NO40 B8006581 Fmoc-N-amido-PEG36-acid

Fmoc-N-amido-PEG36-acid

Cat. No.: B8006581
M. Wt: 1897.2 g/mol
InChI Key: XXEJJMXFEIKVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-amido-PEG36-acid is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. This compound is widely used in peptide synthesis due to its ability to introduce a long, hydrophilic spacer onto either end of a peptide chain or between two peptide chains .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-N-amido-PEG36-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is typically introduced to the amine group under basic conditions using reagents such as piperidine in N,N-dimethylformamide (DMF). The terminal carboxylic acid can be activated using reagents like EDC or HATU to form a stable amide bond with primary amine groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of PEG units and the protection of functional groups to ensure the purity and yield of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Mechanism of Action

The mechanism of action of Fmoc-N-amido-PEG36-acid involves the introduction of a PEG spacer into peptide chains. This spacer increases the hydrodynamic volume and imparts water solubility to the conjugate molecule. The Fmoc group is removed under basic conditions, allowing the free amine to participate in further conjugations. The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds, facilitating the creation of PEGylated peptides and other conjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-amido-PEG36-acid stands out due to its long PEG spacer, which provides greater flexibility and hydrophilicity compared to shorter PEG linkers. This makes it particularly useful in applications where steric hindrance is a concern and where increased solubility is desired .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H161NO40/c92-89(93)9-11-95-13-15-97-17-19-99-21-23-101-25-27-103-29-31-105-33-35-107-37-39-109-41-43-111-45-47-113-49-51-115-53-55-117-57-59-119-61-63-121-65-67-123-69-71-125-73-75-127-77-79-129-81-82-130-80-78-128-76-74-126-72-70-124-68-66-122-64-62-120-60-58-118-56-54-116-52-50-114-48-46-112-44-42-110-40-38-108-36-34-106-32-30-104-28-26-102-24-22-100-20-18-98-16-14-96-12-10-91-90(94)131-83-88-86-7-3-1-5-84(86)85-6-2-4-8-87(85)88/h1-8,88H,9-83H2,(H,91,94)(H,92,93)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJJMXFEIKVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H161NO40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1897.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-amido-PEG36-acid
Reactant of Route 2
Reactant of Route 2
Fmoc-N-amido-PEG36-acid
Reactant of Route 3
Fmoc-N-amido-PEG36-acid
Reactant of Route 4
Reactant of Route 4
Fmoc-N-amido-PEG36-acid
Reactant of Route 5
Reactant of Route 5
Fmoc-N-amido-PEG36-acid
Reactant of Route 6
Reactant of Route 6
Fmoc-N-amido-PEG36-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.